Almotriptan
Overview
Description
Almotriptan is a serotonin 5-HT1B/1D agonist used in the acute treatment of migraine with or without aura . It has been used for this purpose for over 20 years, accumulating data on more than 15,000 patients in studies and from an estimated >150 million treated migraine attacks in daily clinical practice .
Synthesis Analysis
The synthesis of Almotriptan involves a mixture of a solvent and an organic base, such as a mixture of an alcohol, acetate or chlorinated solvent and an organic amine .
Molecular Structure Analysis
Almotriptan and Almotriptan-d6 were detected with proton adducts at m/z 336.1→201.1 and 342.2→207.2 in multiple reaction monitoring (MRM) positive mode, respectively . The chemical formula of Almotriptan is C17H25N3O2S .
Chemical Reactions Analysis
Almotriptan has been studied in numerous randomized, controlled trials . It has shown to be significantly more effective than placebo and alleviates nausea, photophobia and phonophobia linked to migraine attacks .
Physical And Chemical Properties Analysis
Almotriptan is an indole compound having a 2-(dimethylamino)ethyl group at the 3-position and a (pyrrolidin-1-ylsulfonyl)methyl group at the 5-position . It is a member of indoles, a sulfonamide and a tertiary amine .
Scientific Research Applications
Migraine Treatment
Almotriptan is primarily used in the acute treatment of migraine headaches, both with and without aura. It functions as a serotonin 5-HT1B/1D agonist and has been in use for over 20 years, with data from more than 15,000 patients in studies and an estimated over 150 million treated migraine attacks in clinical practice .
Pharmacological Comparisons
Clinical studies have compared Almotriptan to other pharmacologic agents like lasmiditan, rimegepant, and ubrogepant for migraine treatment, assessing outcomes such as pain freedom and relief .
Quantitative Analysis in Human Plasma
Almotriptan has been the subject of method development for quantification in human plasma, using Almotriptan-d6 as an internal standard. This is crucial for understanding its pharmacokinetics and dynamics .
Clinical Trials
Almotriptan malate (AXERT®) has been evaluated in multicenter, randomized, double-blind, placebo-controlled clinical trials to establish its effectiveness and safety for migraine treatment .
Pharmacodynamic Modeling
Research has aimed to establish pharmacodynamic models to quantitatively compare the efficacy characteristics of Almotriptan with other triptans in treating acute migraines .
Long-term Clinical Experience
A review of Almotriptan’s long-term clinical experience provides valuable insights into its efficacy and tolerability based on recently completed trials .
Mechanism of Action
Target of Action
Almotriptan primarily targets the 5-HT1B/1D receptors . These receptors are a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in various physiological processes, including the regulation of mood, appetite, and sleep .
Mode of Action
Almotriptan acts as an agonist for the 5-HT1B/1D receptors . This means that it binds to these receptors and activates them. The activation of these receptors leads to the narrowing of blood vessels in the brain, which helps to alleviate the symptoms of a migraine . Additionally, almotriptan stops pain signals from being sent to the brain and inhibits the release of certain natural substances that cause pain, nausea, and other symptoms of a migraine .
Biochemical Pathways
The activation of the 5-HT1B/1D receptors by almotriptan affects the trigeminovascular pathways and multiple brainstem cortical and subcortical regions . This leads to a state of altered excitability in the brain, which is believed to be a key factor in the onset of migraines . Furthermore, almotriptan also activates 5-HT1 receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels, which may contribute to its antimigrainous effect .
Pharmacokinetics
Almotriptan has a bioavailability of 70% , indicating that a significant proportion of the drug is able to enter the systemic circulation when administered orally . It is metabolized in the liver and has an elimination half-life of 3-4 hours . This suggests that almotriptan is relatively quickly removed from the body, which may influence the duration of its therapeutic effects .
Result of Action
The activation of the 5-HT1B/1D receptors by almotriptan leads to vasoconstriction of the cranial blood vessels, which helps to alleviate the symptoms of a migraine . This results in the reduction of pain, nausea, and other symptoms associated with migraines .
Action Environment
The efficacy of almotriptan can be influenced by various environmental factors. For instance, the timing of administration can affect the drug’s effectiveness . Other factors, such as the clinical presentation of migraine attacks, external triggers like menstruation or stress, and pharmacogenomics, can also impact the action of almotriptan . Therefore, individual patient characteristics and environmental factors should be considered when administering almotriptan for the treatment of migraines.
Future Directions
In the future, particularly the next 5 years, we must do better. This should not only involve the better use of both preventative medicines and acute treatments such as the triptans (drugs which have been available since the early 1990s), but also the development and introduction of new approaches . There is also a discussion on whether the inhibition of tryptophan hydroxylase (TPH), in particular the neuronal isoform (TPH2), may provide an opportunity to pharmacologically target central 5-HT synthesis, and so develop new treatments for severe, life-threatening SS .
properties
IUPAC Name |
N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEMJKQOLOHJLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044289 | |
Record name | Almotriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Almotriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.21e-01 g/L | |
Record name | Almotriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Almotriptan binds with high affinity to human 5-HT1B and 5-HT1D receptors leading to cranial blood vessel constriction. | |
Record name | Almotriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00918 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Almotriptan | |
CAS RN |
154323-57-6, 181183-52-8 | |
Record name | Almotriptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154323-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Almotriptan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154323576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Almotriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00918 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Almotriptan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Almotriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALMOTRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4XL5SN61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Almotriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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